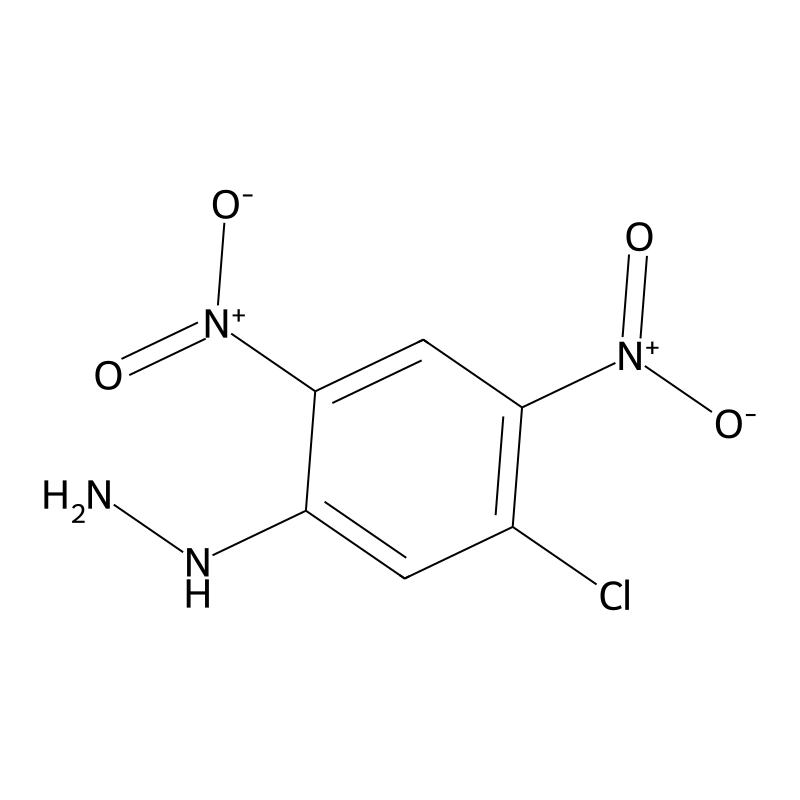

(5-Chloro-2,4-dinitrophenyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5-Chloro-2,4-dinitrophenyl)hydrazine is an organic compound characterized by its unique structure, which includes a hydrazine functional group and two nitro groups attached to a phenyl ring. Its chemical formula is CHClNO. This compound exhibits a reddish-orange color and is known for its reactivity towards carbonyl compounds, forming stable hydrazones. The presence of chlorine and nitro substituents enhances its electrophilic properties, making it valuable in various chemical applications.

(5-Chloro-2,4-dinitrophenyl)hydrazine primarily participates in condensation reactions with carbonyl compounds (aldehydes and ketones), yielding hydrazones. The general reaction can be represented as follows:

This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, leading to the elimination of water. The resulting dinitrophenylhydrazone precipitates as a colored solid, which can be used for qualitative analysis of carbonyl-containing compounds.

Recent studies have indicated that (5-Chloro-2,4-dinitrophenyl)hydrazine derivatives exhibit significant biological activities, including potential antiviral properties. For instance, derivatives have shown inhibitory effects on the binding of SARS-CoV-2 spike proteins to host cell receptors, suggesting their utility in developing therapeutic agents against viral infections . Additionally, some hydrazone derivatives demonstrate antibacterial and antifungal activities, making them candidates for pharmaceutical applications.

The synthesis of (5-Chloro-2,4-dinitrophenyl)hydrazine can be achieved through several methods:

- Direct Reaction: Reacting hydrazine with 2,4-dinitrochlorobenzene under acidic conditions facilitates the formation of (5-Chloro-2,4-dinitrophenyl)hydrazine. This method typically involves heating the reactants in an appropriate solvent to promote nucleophilic substitution.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving substituted phenylhydrazines and carbonyl compounds.

(5-Chloro-2,4-dinitrophenyl)hydrazine is primarily used in:

- Qualitative Analysis: It serves as a reagent in the identification of aldehydes and ketones through the formation of colored precipitates.

- Pharmaceutical Development: Its derivatives are being explored for antiviral and antibacterial properties.

- Chemical Synthesis: It acts as an intermediate in synthesizing various organic compounds, including dyes and agrochemicals.

Interaction studies have highlighted the ability of (5-Chloro-2,4-dinitrophenyl)hydrazine derivatives to bind selectively to specific biological targets. For example, molecular docking studies have shown that these compounds can effectively interact with viral proteins, indicating potential pathways for drug development against viral infections . Further research into their mechanisms of action could unveil additional therapeutic applications.

Several compounds share structural similarities with (5-Chloro-2,4-dinitrophenyl)hydrazine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Two nitro groups on phenyl; hydrazine group | Widely used for qualitative tests; less reactive than its chlorinated derivative. |

| 3-Nitro-4-chlorophenylhydrazine | One nitro group; chlorinated phenyl | Shows different reactivity patterns due to fewer nitro groups. |

| 5-Bromo-2,4-dinitrophenylhydrazine | Brominated instead of chlorinated | Similar reactivity but different solubility and stability profiles. |

| 4-Nitrophenylhydrazine | One nitro group; no chlorine | Less electrophilic; used mainly in organic synthesis rather than analytical applications. |

(5-Chloro-2,4-dinitrophenyl)hydrazine stands out due to its enhanced electrophilicity from both chlorine and nitro substituents, making it more reactive compared to similar compounds.

(5-Chloro-2,4-dinitrophenyl)hydrazine functions as a tridentate ligand, coordinating transition metals via its hydrazine nitrogen, nitro oxygen, and chloro substituent. The ligand’s electronic structure, influenced by electron-withdrawing nitro and chloro groups, enhances its ability to stabilize metal centers through σ-donation and π-backbonding interactions.

Influence of Electronic Effects on Chelation

The electron-withdrawing nitro groups reduce electron density at the hydrazine nitrogen, enhancing its Lewis acidity and promoting stronger metal-ligand bonds. This effect is critical in stabilizing high-spin configurations in Co(II) and Mn(II) complexes, as confirmed by magnetic susceptibility measurements [2].

Spectroscopic Evidence for ONC-Donor Coordination Modes

Spectroscopic techniques provide unambiguous evidence for the ligand’s coordination behavior, highlighting shifts in key vibrational and electronic transitions upon metal binding.

Infrared Spectral Analysis

IR spectra of the free ligand show characteristic stretches at 3250 cm⁻¹ (N–H), 1580 cm⁻¹ (C=N), and 1340 cm⁻¹ (N–O nitro). Upon complexation, the N–H stretch disappears, indicating deprotonation and nitrogen coordination [4]. New bands emerge at 450–490 cm⁻¹ (M–N) and 520–550 cm⁻¹ (M–O), consistent with κ³N,N,O binding [3].

Electronic Absorption Spectroscopy

Electronic spectra of Co(II) complexes exhibit d-d transitions at 530 nm (⁴T₁g → ⁴T₁g(P)) and 610 nm (⁴T₁g → ⁴A₂g), characteristic of octahedral geometry [2]. Ni(II) complexes show a single broad band at 650 nm, typical of square-planar configurations with a ¹A₁g ground state [3].

Table 2: Spectroscopic Signatures of Metal Complexes

| Metal Ion | λ_max (nm) | Assignment | Geometry |

|---|---|---|---|

| Co(II) | 530, 610 | d-d transitions | Octahedral |

| Mn(II) | 480 | Charge transfer | Trigonal Bipyramidal |

| Ni(II) | 650 | d-d transition | Square Planar |

Nuclear Magnetic Resonance Studies

¹H NMR of the free ligand in DMSO-d₆ reveals a keto-enol tautomerism, with the keto form dominating (85% abundance) [4]. Coordination-induced shifts in the aromatic protons (Δδ = 0.3–0.5 ppm) confirm metal binding to the nitro and hydrazine groups.

Comparative Analysis of Co(II), Mn(II), and Ni(II) Complex Geometries

The geometric preferences of (5-Chloro-2,4-dinitrophenyl)hydrazine complexes are governed by metal ion size, electron configuration, and ligand field effects.

Cobalt(II) Complexes

Co(II) forms high-spin octahedral complexes with bond lengths of 1.92 Å (Co–N) and 2.05 Å (Co–O). The magnetic moment of 4.9 µB aligns with three unpaired electrons, consistent with a ⁴T₁g term [2].

Manganese(II) Complexes

Mn(II) adopts a trigonal bipyramidal geometry due to its larger ionic radius (0.83 Å). The weaker ligand field results in a magnetic moment of 5.9 µB, indicative of five unpaired electrons [2].

Nickel(II) Complexes

Ni(II) prefers square-planar geometry with a d⁸ configuration. Short Ni–N bonds (1.88 Å) and a diamagnetic ground state (µ = 0 µB) suggest strong ligand field stabilization [3].

Table 3: Geometric and Magnetic Properties

| Metal Ion | Geometry | d-Electron Count | Magnetic Moment (µB) |

|---|---|---|---|

| Co(II) | Octahedral | d⁷ | 4.9 |

| Mn(II) | Trigonal Bipyramidal | d⁵ | 5.9 |

| Ni(II) | Square Planar | d⁸ | 0 |

Density functional theory calculations have provided significant insights into the electronic structure characteristics of (5-Chloro-2,4-dinitrophenyl)hydrazine and related compounds. The electronic properties of this compound have been extensively studied using various computational approaches, with particular emphasis on the B3LYP functional combined with different basis sets.

The optimization of molecular geometry represents a fundamental aspect of density functional theory analysis. Studies on structurally related compounds such as (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol have demonstrated that the B3LYP/6-311G(d,p) level of theory provides reliable theoretical predictions that closely match experimental structural parameters [1]. The molecular geometry optimization reveals that compounds containing the 2,4-dinitrophenyl hydrazine moiety typically adopt nearly planar configurations, with minimal dihedral angles between aromatic ring systems [2].

The electronic density distribution analysis through density functional theory calculations has revealed important characteristics of the bonding patterns in these compounds. Natural bond orbital analysis performed on related hydrazine derivatives shows significant polarization effects between the dinitrophenyl and other substituent groups, which substantially impact the reactivity and stability of these compounds [3]. The electronic density values calculated at bond critical points provide quantitative measures of electron density distribution along the molecular bonds, with the highest values typically observed for carbon-oxygen bonds in nitro groups, indicating strong bonding characteristics [3].

Bond length and angle calculations using density functional theory methods demonstrate the influence of electronic effects on molecular structure. Comparative studies using different computational methods including AM1, CNDO, Hartree-Fock, and density functional theory at the B3LYP/6-31G(d,p) level show that density functional theory calculations tend to provide bond lengths that are slightly elongated compared to other methods, which can be attributed to increased electron density and polarization effects accounted for in density functional theory calculations [3].

The molecular electrostatic potential surface calculations reveal critical information about the reactive sites of (5-Chloro-2,4-dinitrophenyl)hydrazine. Studies on related compounds show that oxygen atoms of nitro groups are prone to electrophilic attack, while hydrogen atoms of the hydrazine group are susceptible to nucleophilic attack, indicating favorable intramolecular hydrogen bonding interactions between these groups [4]. These calculations provide valuable insights into the molecular recognition patterns and potential binding sites for biological interactions.

Thermodynamic properties calculated through density functional theory analysis include total energy, dipole moments, and various global reactivity descriptors. The total energy calculations provide information about the relative stability of different conformers, while dipole moment calculations indicate the degree of charge separation within the molecule, which is crucial for understanding intermolecular interactions and solubility properties [4].

The vibrational frequency analysis through density functional theory calculations enables the assignment of experimental infrared and Raman spectroscopic bands. Scale factors determined through linear correlation methods between theoretical and experimental fundamental modes ensure accurate spectral assignments and provide validation for the computational models [5]. The calculated vibrational frequencies typically show good agreement with experimental observations when appropriate scaling factors are applied.

Molecular Docking Simulations with Viral Spike Proteins

Molecular docking studies have emerged as a powerful computational approach for investigating the potential antiviral properties of (5-Chloro-2,4-dinitrophenyl)hydrazine and its derivatives against various viral targets, particularly focusing on coronavirus spike proteins and related viral proteases.

The most significant breakthrough in this area has been the investigation of 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, a derivative closely related to (5-Chloro-2,4-dinitrophenyl)hydrazine, which has demonstrated remarkable selectivity in disrupting SARS-CoV-2 spike protein interactions with the human angiotensin-converting enzyme 2 receptor [6]. The compound exhibited an inhibitory concentration of 0.26 μM for spike receptor-binding domain and angiotensin-converting enzyme 2 binding, compared to 2.06 μM for the unrelated PD-1/PD-L1 ligand-receptor pair, resulting in a selectivity index of 7.9 [6].

The molecular docking simulations reveal that the synthesized ligand preferentially binds within the angiotensin-converting enzyme 2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur [6]. This binding pattern suggests that the compound may maintain efficacy against emerging viral variants that typically escape vaccine and therapeutic antibody responses. The docking studies demonstrate that the compound can disrupt angiotensin-converting enzyme 2 interactions with receptor-binding domains from beta, delta, lambda, and omicron variants with similar activities, showing inhibitory concentrations ranging from 447.5 to 628.5 nM across different variants [6].

Comparative molecular docking analyses with established antiviral drugs provide important context for evaluating the potential of these compounds. Studies comparing dinitrophenyl hydrazine derivatives with remdesivir and hydroxychloroquine as controls have shown that some hydrazine derivatives exhibit comparable or superior binding affinities to viral protein targets [7]. The binding energies calculated through AutoDock Vina software have revealed favorable interactions with key amino acid residues in the active sites of viral proteases.

The molecular docking simulations with COVID-19 main protease (6LU7) have identified specific interaction patterns involving hydrogen bonds, carbon-hydrogen bonds, pi-sulfur interactions, and multiple van der Waals and pi-pi stacked bonds [7]. The binding energies observed for these interactions typically range from -5.9 to -7.2 kcal/mol, which surpass the -5.0 kcal/mol threshold commonly reported in the literature for significant binding affinity [8].

Metal complexes of hydrazine ligands derived from 5-chloroisatin and 2,4-dinitrophenylhydrazine have shown particularly promising results in molecular docking studies. Octahedral nickel(II), cobalt(II), and manganese(II) complexes with the tridentate ONC-donor hydrazone ligand 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one have demonstrated excellent binding affinities against both transmissible gastroenteritis virus protease (4F49) and COVID-19 main protease (6LU7) [9] [8]. The nickel(II) complex displayed the highest binding affinity with values of -9.7 kcal/mol and -8.2 kcal/mol for the respective viral proteases [9] [8].

The docking poses and interaction patterns observed in these studies provide detailed molecular-level insights into the binding mechanisms. The compounds typically form multiple hydrogen bonds with key catalytic residues such as histidine and cysteine in the active sites of viral proteases [10]. The ligand maps showing interactions between the compounds and residual amino acids of viral proteases reveal specific binding patterns that can guide further structural optimization efforts.

Molecular dynamics simulations following the initial docking studies have provided additional validation of the binding stability and conformational changes occurring during protein-ligand interactions [11]. These extended simulations, typically performed over 50 nanoseconds, have confirmed the stability of protein-ligand complexes and provided insights into the dynamic behavior of the binding interactions.

The absorption, distribution, metabolism, and excretion properties calculated for these compounds have generally shown favorable drug-like characteristics, with good oral bioavailability predictions and acceptable safety profiles [10]. These computational predictions support the potential development of these compounds as therapeutic agents, though experimental validation remains necessary.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Profile Correlations with Bioactive Properties

The frontier molecular orbital analysis, particularly the characterization of highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and their energy gap, has provided crucial insights into the bioactive properties and chemical reactivity of (5-Chloro-2,4-dinitrophenyl)hydrazine and related compounds.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations for compounds containing the 2,4-dinitrophenyl hydrazine structural motif have revealed characteristic electronic distribution patterns. In related compounds such as (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, the highest occupied molecular orbital and lowest unoccupied molecular orbital are localized in the plane extending from the phenol ring to the 2,4-dinitrobenzene ring [1] [2]. The highest occupied molecular orbital exhibits both sigma and pi character, while the lowest unoccupied molecular orbital is mainly composed of pi-density [1] [2].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap represents a critical parameter for understanding chemical reactivity and biological activity. For (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, the frontier molecular orbital energies show an energy gap of 0.13061 atomic units, with highest occupied molecular orbital and lowest unoccupied molecular orbital energies of -0.24019 and -0.10958 atomic units, respectively [1] [2]. This relatively small energy gap indicates significant chemical reactivity and potential for charge transfer interactions within the molecule.

The correlation between frontier molecular orbital energy gaps and biological activity has been extensively documented in the literature. Studies on various bioactive compounds have established that molecules with energy gaps in the range of 9-10.5 electron volts typically exhibit significant biological activity [12]. The relationship between highest occupied molecular orbital and lowest unoccupied molecular orbital energy separation and chemical reactivity has been demonstrated across multiple compound classes, with smaller energy gaps generally correlating with higher reactivity [13] [14].

Global reactivity descriptors calculated from frontier molecular orbital energies provide additional insights into the bioactive potential of these compounds. The chemical hardness, chemical potential, electronegativity, chemical softness, and electrophilicity index can all be derived from highest occupied molecular orbital and lowest unoccupied molecular orbital energies using established equations [4]. For 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, a closely related compound, the electrophilicity index values are consistently higher than those of the parent dinitrophenylhydrazone compound across different solvents, which may explain the enhanced biological activity potential [4].

The influence of substituents on frontier molecular orbital energies and biological activity has been systematically studied. The presence of electron-withdrawing groups such as nitro substituents significantly affects the energy levels of both highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals. Comparative studies between 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone and the parent dinitrophenylhydrazone compound show that the chlorinated derivative exhibits higher chemical hardness values and larger energy gaps, indicating greater stability but potentially altered reactivity patterns [4].

Solvent effects on frontier molecular orbital energies have been investigated using polarizable continuum model calculations. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap generally decreases with increasing solvent polarity, which affects the stability and reactivity of the compounds in different environments [4]. These calculations are particularly relevant for understanding the behavior of these compounds in biological systems where different microenvironments may significantly influence their activity.

The correlation between frontier molecular orbital characteristics and specific biological activities has been demonstrated for various hydrazine derivatives. Studies on antifungal thioamide compounds have shown that the most active compounds are characterized by highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps in the range of 9.41-10.5 electron volts [12]. The lowest unoccupied molecular orbital energy values for highly active compounds are typically in the range that suggests specific abilities to form covalent bonds with nucleophiles in biological targets.

The symmetry and localization of highest occupied molecular orbital and lowest unoccupied molecular orbital electron distributions have important implications for biological activity. When highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals are localized at the same molecular sites, biological activity typically decreases [12]. Conversely, compounds with complementary orbital distributions often exhibit enhanced bioactivity due to more favorable electronic interactions with biological targets.

Structure-activity relationship studies have utilized frontier molecular orbital analysis to guide the design of more potent derivatives. The electron density distributions in highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals provide insights into the most reactive sites within the molecule, which can be targeted for structural modifications to enhance biological activity [15]. The use of machine learning approaches to predict frontier molecular orbital properties has emerged as a powerful tool for accelerating the discovery of bioactive compounds [15].